Regioisomeric Purity: 6-Bromo- vs. 4-Bromo-2,3-dihydro-1H-inden-5-ol Bromination Site Selectivity
The bromination of 5-indanol with N-bromosuccinimide (NBS) in DMF proceeds with regioselectivity favoring the 6-position over the 4-position, providing 6-bromo-2,3-dihydro-1H-inden-5-ol as the major monobrominated product . The isomeric purity of the target compound is commercially available at ≥98% (HPLC) with batch-specific NMR and HPLC characterization data [1], whereas the corresponding 4-bromo isomer (CAS 32337-84-1) is typically offered at lower purity specifications (95%) without equivalent analytical documentation . This regioisomeric fidelity minimizes the risk of isomeric contamination that could produce divergent downstream intermediates in library synthesis.
| Evidence Dimension | Regioisomeric identity and commercial purity specifications |
|---|---|
| Target Compound Data | 6-Bromo-2,3-dihydro-1H-inden-5-ol: Purity ≥98% (HPLC), characterized by ¹H NMR, ¹³C NMR, and MS [1] |
| Comparator Or Baseline | 4-Bromo-2,3-dihydro-1H-inden-5-ol (CAS 32337-84-1): Purity typically 95%; limited public QC documentation |
| Quantified Difference | Purity specification advantage of ≥3% (98% vs. 95%); batch-specific QC data availability |
| Conditions | Commercial supplier specifications (Bidepharm, ChemScene, Leyan); electrophilic bromination of 5-indanol scaffold |
Why This Matters
For multi-step medicinal chemistry campaigns, ≥98% purity with documented QC reduces the risk of carrying through isomeric impurities that can confound biological assay results and complicate scale-up reproducibility.
- [1] Bidepharm (Bide Biotech). (2025). CAS 32337-85-2: 6-Bromo-2,3-dihydro-1H-inden-5-ol, Standard Purity 98%. Batch QC: NMR, HPLC, GC. View Source
